Squalane
Overview
Description
Squalane is a saturated hydrocarbon with the chemical formula C30H62. It is a hydrogenated form of squalene, a naturally occurring lipid found in human sebum and various plant sources. This compound is widely used in the cosmetic industry due to its excellent emollient properties, stability, and compatibility with the skin .
Mechanism of Action
Target of Action
Squalane is an oil-like molecule that primarily targets the skin and hair. It helps reduce water loss, thereby improving skin hydration, elasticity, and the appearance of fine lines and wrinkles . It also offers multiple benefits to hair, including reduced hair breakage and increased shine & manageability .
Mode of Action
This compound mimics the skin’s natural oils, making it an excellent hydrator that supports the skin’s natural moisture barrier . It is incredibly lightweight and gets easily absorbed by the skin without any lingering feeling .
Biochemical Pathways
Squalene is a key metabolite in the sterol pathway and is pivotal in regulating cellular and systemic physiology in eukaryotic organisms . Its role as a metabolic intermediate underlines its involvement in the regulation of different biochemical pathways, such as the regulation of sterol homeostasis .
Pharmacokinetics
It is known that this compound exhibits drug-like properties, including pharmacokinetics, drug-likeness, and medicinal chemistry friendliness . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound .
Result of Action
This compound has antioxidant properties derived from its chemical structure. It has a scavenging activity towards free radicals . It also reduces skin damage from UV radiation and stimulates the immune system . The oxidized state of this compound represents a reliable biomarker of most oxidative events induced by various environmental factors .
Action Environment
The human skin naturally faces an aerial oxidative environment. The environment presents a variable oxidative potential enhanced by solar rays (UV, Visible) possibly combined with aerial-borne pollutants that most often act as catalysts in the different oxidative pathways . The poly-unsaturated human sebum, which contains this compound, is therefore a natural “receptor” of these oxidative actions .
Biochemical Analysis
Biochemical Properties
Squalane plays a pivotal role in regulating cellular and systemic physiology in eukaryotic organisms . Its role as a metabolic intermediate underlines its involvement in the regulation of different biochemical pathways, such as the regulation of sterol homeostasis .
Cellular Effects
This compound has several applications in the food, pharmaceutical, and medical sectors . It shows some advantages for the skin as an emollient and antioxidant, and for hydration and its antitumor activities .
Molecular Mechanism
This compound’s antioxidant properties are derived from its chemical structure . Strong evidence provided by ex vivo models underline its scavenging activity towards free radicals .
Temporal Effects in Laboratory Settings
The stability, centrifugation, viscosity, and pH of this compound were measured in laboratory settings, and a microscopic analysis was carried out .
Metabolic Pathways
This compound is a key metabolite in the sterol pathway . Squalene synthase, an enzyme associated with the membrane of the endoplasmic reticulum, catalyzes the biosynthesis of this compound in a two-step reaction starting from two units of farnesyl diphosphate .
Transport and Distribution
This compound is transported in serum generally in association with very low-density lipoproteins and is distributed ubiquitously in human tissues, with the greatest concentration in the skin .
Subcellular Localization
This compound is a principal component of human surface lipids, in particular of sebum . It is also found in several plant extracts
Preparation Methods
Synthetic Routes and Reaction Conditions: Squalane is typically synthesized through the hydrogenation of squalene. The process involves the addition of hydrogen to the double bonds of squalene, converting it into a fully saturated hydrocarbon. This reaction is usually carried out under high pressure and temperature in the presence of a catalyst such as palladium or nickel .
Industrial Production Methods: Industrial production of this compound can be achieved through various methods:
Shark Liver Oil: Historically, this compound was derived from the liver oil of sharks.
Plant Sources: this compound can be extracted from plant sources such as olives, rice bran, and sugarcane. .
Microbial Fermentation: Recent advancements have enabled the production of this compound through microbial fermentation.
Chemical Reactions Analysis
Types of Reactions: Squalane is relatively inert due to its saturated nature. it can undergo certain chemical reactions:
Hydrogenation: The primary reaction for producing this compound from squalene involves hydrogenation.
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas and catalysts such as palladium or nickel are commonly used in the hydrogenation process
Major Products Formed:
This compound: The primary product formed from the hydrogenation of squalene.
Scientific Research Applications
Squalane has a wide range of applications in various fields:
Cosmetics: this compound is extensively used in skincare products due to its moisturizing and emollient properties. .
Medicine: this compound is used as a carrier in vaccines and drug delivery systems.
Biology: this compound is used in biological research as a solvent and carrier for lipophilic compounds.
Industry: this compound is used as a lubricant and in the production of high-performance materials.
Comparison with Similar Compounds
Squalene: The unsaturated precursor to squalane, found in human sebum and various plant sources.
Glycerin: A humectant that attracts and retains moisture in the skin.
Panthenol: A precursor to vitamin B5, known for its hydrating and soothing properties.
Ceramides: Lipid molecules that help to maintain the skin barrier and retain moisture.
Uniqueness of this compound: this compound’s stability, non-comedogenic nature, and excellent emollient properties make it unique among similar compounds. Unlike squalene, this compound does not oxidize easily, making it more suitable for long-term use in cosmetic formulations .
Properties
IUPAC Name |
2,6,10,15,19,23-hexamethyltetracosane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h25-30H,9-24H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAKJMSDJKAYCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046513 | |
Record name | Squalane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Merck Index] Colorless viscous liquid; [Sigma-Aldrich MSDS] | |
Record name | Tetracosane, 2,6,10,15,19,23-hexamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Squalane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17701 | |
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CAS No. |
111-01-3 | |
Record name | Squalane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Squalane [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Squalane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11420 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SQUALANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6851 | |
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Record name | Tetracosane, 2,6,10,15,19,23-hexamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Squalane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6,10,15,19,23-hexamethyltetracosane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.478 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SQUALANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW89575KF9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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